molecular formula C10H17N3 B1466873 2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1489215-75-9

2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B1466873
CAS No.: 1489215-75-9
M. Wt: 179.26 g/mol
InChI Key: JFNDWBBOASCYCL-UHFFFAOYSA-N
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Description

2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine is a synthetic compound characterized by a pyrazole ring and a cyclobutylmethyl group. This compound belongs to the class of alkylamines and has various applications in research and industry.

Properties

IUPAC Name

2-[1-(cyclobutylmethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c11-5-4-10-6-12-13(8-10)7-9-2-1-3-9/h6,8-9H,1-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNDWBBOASCYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the reaction of a cyclobutylmethyl halide with a pyrazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
  • 2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
  • 2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Uniqueness

2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine is unique due to its specific cyclobutylmethyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

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